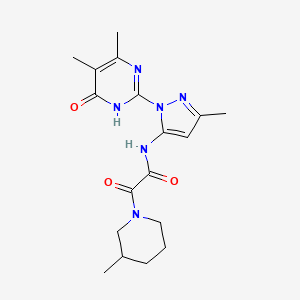

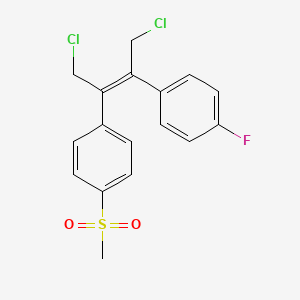

2,5-二甲基-1-(5-甲基-1,2-恶唑-3-基)-1H-吡咯-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

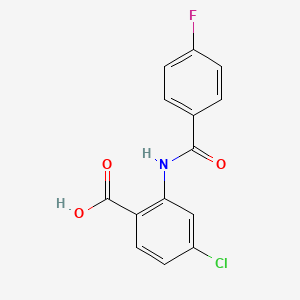

The compound "2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole-2-carbaldehyde, which is a core structure in various chemical syntheses. Pyrrole derivatives are known for their applications in pharmaceuticals, food flavors, and functional materials due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives, which are closely related to the compound , can be achieved through oxidative annulation and direct Csp3-H to C=O oxidation. This method has been demonstrated to be efficient and practical, starting from aryl methyl ketones, arylamines, and acetoacetate esters. The aldehyde oxygen atom in these derivatives originates from molecular oxygen, which provides an advantage by avoiding the use of stoichiometric quantities of hazardous oxidants .

Molecular Structure Analysis

While the specific molecular structure of "2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde" is not directly discussed, related structures such as dimethylindium-pyridine-2-carbaldehyde oximate have been characterized. These structures often feature coordination through nitrogen and oxygen atoms and can form complex geometries with fused rings, as seen in the dimeric oximate molecules .

Chemical Reactions Analysis

Pyrrole-2-carbaldehyde derivatives can react with various reagents to form different products. For instance, carbohydrates can be converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) through a reaction with primary amines and oxalic acid. These pyrralines can then undergo further cyclization to form pyrrole-fused poly-heterocyclic compounds . Additionally, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents attached to the core structure. However, the literature provided does not give specific details on the physical and chemical properties of "2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde". Generally, pyrrole derivatives are known for their stability and reactivity, which make them valuable in synthetic chemistry for further transformations .

科学研究应用

分子结构分析

对二甲基铟-吡啶-2-甲醛肟的研究揭示了涉及稠环和通过氮和氧原子与金属原子配位的分子结构的见解,为理解有机金属化学中的复杂化学相互作用和几何构型提供了基础 (Shearer、Twiss 和 Wade,1980)。

化学合成和表征

对吡咯衍生物(如 4-(3-呋喃-2-基丙烯酰基)-3,5-二甲基-1H-吡咯-2-羧酸乙酯的合成)的研究有助于开发具有在制药、材料科学和有机合成中潜在应用的新化学实体。这些研究涉及光谱分析和计算研究,以了解分子相互作用和反应性 (Singh、Rawat 和 Sahu,2014)。

超分子化学

特定吡咯-2-甲醛肟在形成高核{Mn(III)25}桶状簇中的应用证明了吡咯衍生物在设计具有单分子磁行为的新材料中的潜力。这一研究领域为开发用于存储和传感应用的高级磁性材料开辟了道路 (Giannopoulos 等人,2014)。

催化

涉及由吡咯基配体支撑的铝和锌配合物研究已在催化中显示出有希望的结果,特别是在 ε-己内酯的开环聚合中。该应用对于合成可生物降解聚合物至关重要,并突出了吡咯衍生物在开发环保催化工艺中的作用 (Qiao、Ma 和 Wang,2011)。

属性

IUPAC Name |

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-4-10(6-14)9(3)13(7)11-5-8(2)15-12-11/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIIGDOZXVDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=NOC(=C2)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)